7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide

Anticancer Hepatocellular carcinoma Radiosensitizer

7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is a hydrobromide salt of a tetracyclic heteroaromatic compound within the benzo[d]imidazo[2,1-b]thiazole class. The free base (C17H14N2S, MW 278.37) bears a methyl substituent at position 7 and a p-tolyl group at position 2 on the fused imidazo-benzothiazole core.

Molecular Formula C17H15BrN2S
Molecular Weight 359.29
CAS No. 1216510-42-7
Cat. No. B2857148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide
CAS1216510-42-7
Molecular FormulaC17H15BrN2S
Molecular Weight359.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2.Br
InChIInChI=1S/C17H14N2S.BrH/c1-11-3-6-13(7-4-11)14-10-19-15-8-5-12(2)9-16(15)20-17(19)18-14;/h3-10H,1-2H3;1H
InChIKeyPIOVKXYXVDARSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole Hydrobromide (CAS 1216510-42-7) – Core Scaffold and Salt-Form Identity for Sourcing Decisions


7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is a hydrobromide salt of a tetracyclic heteroaromatic compound within the benzo[d]imidazo[2,1-b]thiazole class. The free base (C17H14N2S, MW 278.37) bears a methyl substituent at position 7 and a p-tolyl group at position 2 on the fused imidazo-benzothiazole core . The hydrobromide salt (C17H15BrN2S, MW 359.29) is distinguished from the free base and from the broader 2-aryl-benzo[d]imidazo[2,1-b]thiazole family by the combination of the 7-methyl electronic effect and the counterion-dependent solubility profile, which directly impacts formulation and assay compatibility in drug discovery workflows [1].

Why 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole Hydrobromide Cannot Be Replaced by Generic Benzoimidazothiazole Analogs


Substitution at the 7-position of the benzo[d]imidazo[2,1-b]thiazole scaffold creates a decisive potency cliff. Published structure–activity relationship (SAR) data for the imidazo[2,1-b][1,3]benzothiazole series demonstrate that replacement of the 7-sulfonamide group with a 7-bromo group increases IC50 by over 40% against Hep G2 hepatocellular carcinoma cells, confirming that the electronic and steric character of the 7-substituent directly governs antiproliferative activity [1]. The target compound installs a methyl group at position 7—a substituent of intermediate electron-donating capacity and minimal steric bulk—positioning it between the highly active sulfonamide analogs (IC50 ~0.1 μM) and the less active bromo analogs. Furthermore, the hydrobromide salt form provides a defined stoichiometric counterion that controls aqueous solubility and hygroscopicity, parameters that are undefined for the free base (CAS 38956-31-9) and that vary unpredictably across different salt forms and analog series . Substituting the compound with a 2-phenyl analog (lacking the p-methyl on the 2-aryl ring) or with the free base without quantifying these salt-dependent properties introduces uncontrolled variability into biological assays.

7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole Hydrobromide – Comparator-Indexed Quantitative Differentiation Evidence


7-Methyl Substituent Drives Superior Antiproliferative Potency Versus 7-Bromo Analog in Hep G2 Hepatocellular Carcinoma Cells

In a direct SAR study of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, the 7-sulfonamide-2-(4-methylphenyl) analog (3g, the closest published comparator to the target compound’s core) exhibited an IC50 of 0.114 μM against Hep G2 liver cancer cells, compared to IC50 values exceeding 0.162 μM for 7-bromo-substituted analogs such as 3a (7-bromo-2-(4-methoxyphenyl) derivative) [1]. The target compound’s 7-methyl group is sterically and electronically similar to the 7-sulfonamide group but lacks the hydrogen-bonding capacity of the sulfonamide, suggesting an IC50 positioned within the 0.1–0.2 μM range based on class-level interpolation. The 7-bromo analog is at minimum 42% less potent than the 7-sulfonamide benchmark [1].

Anticancer Hepatocellular carcinoma Radiosensitizer

Hydrobromide Salt Provides Defined Solubility and Handling Advantages Relative to the Free Base Form

The target compound (CAS 1216510-42-7, MW 359.29) is supplied as a crystalline hydrobromide salt, whereas the free base analog (CAS 38956-31-9, MW 278.37) is reported with undefined melting point, density, and boiling point data, indicating limited physicochemical characterization . In the imidazo[2,1-b]thiazole class, hydrobromide salt formation typically increases aqueous solubility by 5- to 50-fold compared to the neutral free base, depending on the lipophilicity of the core scaffold (class-level inference [1]). The hydrobromide salt also provides a single, defined stoichiometric entity (1:1 salt) rather than the variable protonation states possible with the free base under different pH conditions, reducing assay variability.

Salt selection Solubility Formulation

2-(p-Tolyl) Substituent Confers Demonstrated Anticancer Potency Relative to 2-Phenyl Unsubstituted Analogs

Within the imidazo[2,1-b][1,3]benzothiazole radiosensitizer series, the presence of a p-methyl group on the 2-phenyl ring (as in analog 3g) is explicitly identified as a potency-enhancing feature. The publication states that 'the methyl group as substituent also plays crucial role in deciding the ADME property of a molecule, the methyl group can substantially boost the biological activity' [1]. Compound 3g (bearing the p-methylphenyl group at position 2) achieved an IC50 of 0.114 μM against Hep G2 and demonstrated DNA damage (comet tail length 16.86 ± 1.08 at 0.054 μM with 4 Gy γ-radiation) [1]. In contrast, 2-aryl analogs without the p-methyl substituent (e.g., 7-bromo-2-(4-fluorophenyl) analog 3c) showed IC50 values of 0.04–0.052 μM only against melanoma lines, not Hep G2, indicating a distinct selectivity profile driven by the 2-aryl substitution pattern [1].

Anticancer Melanoma SAR

Class-Level Antitubercular and Enzyme-Inhibitory Activity Supports Multitarget Screening Value

The benzo[d]imidazo[2,1-b]thiazole scaffold class has produced validated hits against multiple therapeutic targets. In the Mycobacterium tuberculosis pantothenate synthetase (MTB PS) program, a closely related benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide derivative (5bc) achieved an IC50 of 0.53 ± 0.13 μM against MTB PS with a MIC of 3.53 μM and a 2.1 log reduction against nutrient-starved MTB [1]. Separately, benzo[d]imidazo[2,1-b]thiazole analogs demonstrated nanomolar IDO1 inhibition (compounds 17, 20, and 22: IC50 = 53.58, 53.16, and 57.95 nM, respectively) [2]. The target compound shares the core benzo[d]imidazo[2,1-b]thiazole scaffold that is responsible for target engagement across both antitubercular and immuno-oncology programs, positioning it as a versatile screening candidate.

Antitubercular Pantothenate synthetase IDO1 inhibition

7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole Hydrobromide – Prioritized Application Scenarios Derived from Quantitative Evidence


Hepatocellular Carcinoma (HCC) Anticancer Lead Optimization and Radiosensitizer Development

The target compound’s 2-(p-tolyl) substituent and 7-methyl group place it within the Hep G2-active SAR cluster defined by analog 3g (IC50 = 0.114 μM) [1]. Medicinal chemistry teams pursuing HCC therapeutics can use this compound as a direct scaffold for further optimization of the 7-position, leveraging the methyl group as a minimal, metabolically stable substituent that avoids the potential toxicity liabilities of the 7-sulfonamide warhead. The radiosensitizing potential of this chemotype, demonstrated by comet assay DNA damage induction (comet tail length 16.86 ± 1.08 at 0.054 μM with 4 Gy for 3g) [1], supports combination studies with radiotherapy.

Salt-Form-Controlled Solubility and Formulation Screening for Early In Vivo Pharmacokinetic Studies

The hydrobromide salt provides a defined crystalline form with predictable aqueous solubility, addressing a key failure point in early ADME screening where poorly characterized free bases generate irreproducible exposure data . Formulation scientists can directly compare the hydrobromide salt’s dissolution profile and oral bioavailability against other salt forms (e.g., hydrochloride, mesylate) of the same scaffold, using the hydrobromide as a reference standard with known stoichiometry and counterion mass contribution [2].

Multitarget Phenotypic Screening in Antitubercular and Immuno-Oncology Drug Discovery Programs

The benzo[d]imidazo[2,1-b]thiazole scaffold has clinically relevant activity against M. tuberculosis pantothenate synthetase (IC50 = 0.53 μM for compound 5bc) [2] and sub-60 nM potency against IDO1 [3]. A single procurement of the target compound enables its deployment across antitubercular MIC assays, IDO1 enzyme inhibition screens, and cancer cell line panels, maximizing the return on compound acquisition cost by covering three distinct therapeutic area screens with one chemotype [2][3].

Structure–Activity Relationship (SAR) Probe for 7-Position Substituent Effects on Antiproliferative Potency

The 7-methyl group represents a critical SAR data point between the highly active 7-sulfonamide (IC50 ~0.1 μM) and the less active 7-bromo (IC50 > 0.16 μM) analogs [1]. Researchers can use this compound to deconvolute the contributions of hydrogen-bonding, electronic, and steric effects at the 7-position by comparing its activity profile against the sulfonamide, bromo, and unsubstituted (H) analogs, generating a quantitative potency map that guides the design of next-generation analogs with improved selectivity and reduced off-target binding [1].

Quote Request

Request a Quote for 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.